Product packaging for Glutamate thiol(Cat. No.:CAS No. 130306-98-8)

Glutamate thiol

Cat. No.: B144993
CAS No.: 130306-98-8
M. Wt: 149.21 g/mol
InChI Key: AOIHJKREJFPKDL-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutamate thiol is a thiol-containing biochemical compound with the molecular formula C5H11NO2S and PubChem CID 125415 . As a reagent, it is valuable for investigating cellular thiol metabolism and redox signaling pathways. Thiol-containing compounds, characterized by a reactive sulfhydryl group, are central to many biochemical and pharmacological reactions . They serve as critical components in antioxidant defense, the regulation of enzyme activity through disulfide bond formation, and the metabolism of xenobiotics . A primary research application of this compound involves studies on glutathione (GSH) biosynthesis. Glutathione, the predominant non-protein thiol in cells, is synthesized in two ATP-dependent steps. The first and rate-limiting step is catalyzed by the enzyme glutamate-cysteine ligase (GCL), which combines glutamate and cysteine . This compound, by virtue of its structure, may serve as a tool compound to probe the activity and regulation of this crucial enzymatic step. Research in plant systems has shown that GCL activity is itself regulated by redox environment via thiol-based switches, highlighting the intricate connection between thiol compounds and cellular redox state . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B144993 Glutamate thiol CAS No. 130306-98-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130306-98-8

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(4R)-4-amino-5-sulfanylpentanoic acid

InChI

InChI=1S/C5H11NO2S/c6-4(3-9)1-2-5(7)8/h4,9H,1-3,6H2,(H,7,8)/t4-/m1/s1

InChI Key

AOIHJKREJFPKDL-SCSAIBSYSA-N

SMILES

C(CC(=O)O)C(CS)N

Isomeric SMILES

C(CC(=O)O)[C@H](CS)N

Canonical SMILES

C(CC(=O)O)C(CS)N

Other CAS No.

130306-98-8

Synonyms

glutamate thiol

Origin of Product

United States

The Significance of Low Molecular Weight Thiols in Cellular Homeostasis

Low-molecular-weight (LMW) thiols are a diverse group of organic compounds containing a sulfhydryl (-SH) group, which are critical for maintaining cellular equilibrium. nih.govnih.govnih.gov These molecules are instrumental in a vast array of physiological processes, primarily due to the high reactivity of the thiol group. nih.govlongdom.org

The primary functions of LMW thiols in ensuring cellular homeostasis include:

Antioxidant Defense: LMW thiols are potent antioxidants that directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative damage. nih.govcreative-proteomics.comresearchgate.net This protective mechanism is crucial in mitigating the detrimental effects of oxidative stress, which is implicated in numerous pathological conditions. researchgate.net

Redox Signaling: Beyond their protective role, thiols participate in the regulation of cellular signaling pathways. nih.govcreative-proteomics.com Through a process known as S-glutathionylation, the reversible formation of mixed disulfides between LMW thiols and protein cysteine residues can modulate protein function and signal transduction. creative-proteomics.com

Detoxification: These compounds are essential for the detoxification of a wide range of xenobiotics, including drugs and environmental toxins, as well as endogenous harmful substances. nih.govnih.gov

Enzyme Cofactors: Many enzymes rely on LMW thiols as cofactors for their catalytic activity. creative-proteomics.comwikipedia.org For instance, coenzyme A, a thiol-containing molecule, is fundamental to cellular metabolism. creative-proteomics.com

Protein Structure and Function: The thiol groups of cysteine residues in proteins can form disulfide bonds, which are vital for the correct folding and structural stability of proteins. creative-proteomics.comwikipedia.org

The dysregulation of LMW thiol levels is associated with various diseases, highlighting their importance in maintaining health. researchgate.netscivisionpub.com

Biosynthesis Pathways of Glutamate Containing Thiols

Detailed Research Findings

Two facile synthetic strategies for (S)-4-Amino-5-mercaptopentanoic acid have been reported. sioc-journal.cn

Strategy 1: Starting from D-cysteine

Strategy 2: Starting from Boc-Glu(OBzl)-OH

The second method begins with the commercially available N-Boc-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH). The key steps in this synthesis are:

Conversion of the carboxylic acid to its corresponding alcohol.

Introduction of the thiol group via a Mitsunobu reaction.

A one-pot removal of the protecting groups for the amino, thiol, and carboxylic acid functionalities to yield the final product, (S)-4-Amino-5-mercaptopentanoic acid. sioc-journal.cn

(S)-4-Amino-5-mercaptopentanoic acid has also served as a model compound for the development of other β-amino thiol inhibitors. nih.gov For instance, it was used as a reference to synthesize selective inhibitors of Aminopeptidase A (APA), an enzyme involved in the metabolism of neuropeptides. While Glu-thiol itself inhibits both Aminopeptidase A and Aminopeptidase N with similar potency, modifications based on its structure have led to the development of compounds with significantly higher selectivity for APA. nih.gov

The synthesis of other related thiol derivatives has also been explored. Electrophilic sulfenylation chemistry has been employed to create γ-thiolated glutamate (B1630785) derivatives. frontiersin.org This involves the enolization of the side-chain carboxylate ester followed by an in-situ reaction with an electrophilic sulfur source, resulting in a γ-thiolated glutamate product as a single diastereomer. frontiersin.org

Below is a data table summarizing the synthetic strategies for (S)-4-Amino-5-mercaptopentanoic acid.

Starting MaterialKey ReactionsOverall YieldReference
Protected D-cysteine derivativeProtection, Ring-opening76.0% sioc-journal.cn
Boc-Glu(OBzl)-OHReduction, Mitsunobu reaction, DeprotectionNot specified in abstract sioc-journal.cn

Glutamate-Cysteine Ligase (GCL): In-Depth Structural and Functional Studies

Glutamate-Cysteine Ligase (GCL), formerly known as γ-glutamylcysteine synthetase, is the initial and rate-limiting enzyme in the de novo synthesis of glutathione (B108866). scirp.orgnih.gov It facilitates the ATP-dependent formation of a unique γ-peptide bond between the glutamate and cysteine amino acids. nih.govunal.edu.co This enzymatic step is a major determinant of cellular GSH levels and, consequently, the cell's capacity to handle oxidative stress. wikipedia.org

Characterization of GCL Heterodimeric Structure: Catalytic (GCLC) and Modulatory (GCLM) Subunits

In most eukaryotes, including animals, GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modulatory subunit (GCLM). nih.govwikipedia.org These two subunits are encoded by separate genes. wikipedia.org

The catalytic subunit (GCLC) , with a molecular weight of approximately 73 kDa, is the larger of the two and contains all the binding sites for the substrates (glutamate and cysteine) and the cofactor ATP. scirp.orgwikipedia.orgsemanticscholar.org GCLC is responsible for the entire catalytic activity of the enzyme and can function as a monomer. wikipedia.orgoup.com

The modulatory subunit (GCLM) , with a molecular weight of around 31 kDa, does not possess any enzymatic activity on its own. wikipedia.orgresearchgate.net However, its association with GCLC to form the holoenzyme significantly enhances the catalytic efficiency. nih.govwikipedia.org The formation of the GCL holoenzyme increases the Vmax and Kcat of GCLC, lowers the Km for glutamate and ATP, and increases the Ki for feedback inhibition by GSH. nih.govresearchgate.net In many tissues, GCLM expression is lower than GCLC, making it a limiting factor in holoenzyme formation. wikipedia.org

The interaction between GCLC and GCLM is strong and specific, and studies suggest that this heterodimer formation is dependent on the tertiary structure of both proteins rather than just the primary amino acid sequence. researchgate.net

Active Site Characterization, Mutagenesis, and Homology Modeling Investigations

The active site of GCL resides within the GCLC subunit. scirp.orgwikipedia.org Structural and functional studies have provided significant insights into the key residues and domains involved in catalysis.

Homology modeling has been a valuable tool in understanding the three-dimensional structure of human GCLC (hGCLC), often using the yeast GCLC (ScGCL) as a template due to the lack of a crystal structure for the human enzyme. scirp.orgscirp.orgnih.gov These models have revealed significant structural similarities, particularly at the ligand-binding site. scirp.orgsemanticscholar.org For instance, a homology model of hGCLC showed that only 1.4% of its amino acid residues were in a disfavored region according to Ramachandran plots, indicating a high-quality model. scirp.orgsemanticscholar.org

Site-directed mutagenesis studies have been instrumental in identifying critical amino acid residues. For example, in Myxococcus xanthus Gcl, sequence comparisons with Brassica juncea Gcl showed conserved active site residues, with the exception of Tyr330 in the latter, which corresponds to Leu267 in the former and interacts with cysteine. nih.gov Mutating Leu267 to tyrosine in M. xanthus Gcl resulted in a loss of activity, while a mutation to methionine (found in cyanobacterial Gcls) increased the affinity for cysteine. nih.gov In Geotrichum candidum lipase (B570770) II (GCL II), mutagenesis of the putative catalytic triad (B1167595) Ser217-His463-Glu354 confirmed their essential role in catalytic activity. nih.gov

Investigations into the active site of Drosophila melanogaster GCL have shown the importance of intermolecular disulfide linkages between GCLC and GCLM for catalytic activity and sensitivity to feedback inhibition by glutathione. open.ac.uk

Analysis of Enzymatic Reaction Intermediates and Transition States

The reaction catalyzed by GCL proceeds through a two-step mechanism. The first and rate-limiting step involves the ATP-dependent formation of a γ-glutamylphosphate intermediate . semanticscholar.orgnih.govnih.gov This is followed by a nucleophilic attack by the α-amino group of L-cysteine on this intermediate, leading to the formation of γ-glutamylcysteine and the release of ADP and inorganic phosphate (B84403). semanticscholar.orgontosight.airesearchgate.net

The transition state is the highest energy point on the reaction path, where bonds are in the process of being formed and broken. utexas.edulibretexts.orgopentextbooks.org.hk For the GCL-catalyzed reaction, the transition state involves the formation of the bond between the γ-carboxyl of glutamate and the phosphate group from ATP, and subsequently, the formation of the peptide bond with cysteine. The structure of the inhibitor L-buthionine-S-sulfoximine (BSO) in complex with GCL has provided insights into the transition state, confirming that BSO is phosphorylated on the sulfoximine (B86345) nitrogen to create the inhibitory species and revealing contacts that likely contribute to transition state stabilization. nih.gov

Role of ATP-Grasp Superfamily Enzymes in Glutamate-Thiol Ligations

GCL belongs to the ATP-grasp superfamily of enzymes. nih.govwikipedia.org This superfamily is characterized by a unique ATP-binding fold, often called the "ATP-grasp" fold, where two α+β subdomains enclose an ATP molecule. wikipedia.org Enzymes in this family catalyze ATP-dependent ligation reactions, typically forming an amide or thiol bond. nih.govwikipedia.org

The general mechanism for ATP-grasp enzymes involves the formation of an acylphosphate intermediate . nih.govpnas.orgpnas.org This is consistent with the mechanism of GCL, where a γ-glutamylphosphate intermediate is formed. semanticscholar.orgnih.gov The ATP-grasp superfamily is diverse and includes enzymes involved in various metabolic pathways, such as glutathione synthetase, D-alanine-D-alanine ligase, and carbamoyl (B1232498) phosphate synthetase. nih.govebi.ac.uk The identification of this superfamily has highlighted the evolutionary conservation of this catalytic strategy for a wide range of ligation reactions. pnas.org

Mechanisms of Glutamate Mutase Reaction with Thiol-Containing Analogues (e.g., 2-thiolglutarate)

While not a glutamate-thiol ligation in the same sense as GCL, the study of glutamate mutase with thiol-containing substrate analogues provides insights into enzyme-thiol interactions and radical-based reaction mechanisms. Glutamate mutase is an adenosylcobalamin-dependent enzyme that catalyzes the isomerization of L-glutamate to L-threo-3-methylaspartate. nih.gov

Investigations using the glutamate analogue 2-thiolglutarate have revealed that it acts as a competitive inhibitor of glutamate mutase. nih.govacs.orgnih.gov However, it is not an inert inhibitor. Instead, it triggers the homolysis of the cobalt-carbon bond of the coenzyme, a key step in the catalytic cycle. nih.govacs.orgnih.gov

The proposed mechanism for the reaction with 2-thiolglutarate involves the following steps:

2-thiolglutarate binds to the active site.

The adenosyl radical generated from the coenzyme abstracts a hydrogen atom from C-4 of 2-thiolglutarate, forming a thioglutaryl radical.

This radical then undergoes fragmentation to produce acrylate (B77674) and a sulfur-stabilized thioglycolyl radical . nih.govacs.orgnih.gov

This thioglycolyl radical is relatively stable due to the delocalization of the unpaired electron onto the sulfur atom and accumulates on the enzyme, preventing the reaction from proceeding further at a significant rate. nih.govumich.eduresearchgate.net This stabilization of the radical intermediate by the sulfur atom provides a rationale for the inhibitory effect of 2-thiolglutarate. researchgate.netacs.org

Transcriptional Regulation of Glutamate-Cysteine Ligase Gene Expression

The expression of the genes encoding the two subunits of GCL is a key regulatory point in glutathione synthesis. oup.comtandfonline.com Both the GCLC and GCLM subunit genes can be induced by a variety of stimuli, including oxidative stress, heavy metals, and phenolic antioxidants. tandfonline.comebi.ac.uk This induction is often coordinated, although independent regulation of the subunits has also been observed, suggesting distinct molecular mechanisms can be involved. oup.com

Involvement of Antioxidant Response Elements (AREs) and Electrophile Response Elements (EpRE)

A crucial mechanism for the transcriptional regulation of GCL involves cis-acting regulatory sequences known as Antioxidant Response Elements (AREs) or Electrophile Response Elements (EpREs) located in the promoter regions of both the GCLC and GCLM genes. tandfonline.comahajournals.orgnih.gov These elements are key to the coordinated induction of a battery of antioxidant and detoxifying enzyme genes in response to oxidative and electrophilic stress. nih.govnih.gov

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a primary regulator that binds to AREs. oup.comnih.govportlandpress.com Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. nih.gov Upon exposure to inducers, Nrf2 is released from Keap1, translocates to the nucleus, heterodimerizes with other transcription factors like small Maf proteins, and binds to AREs to initiate the transcription of target genes, including those for GCL subunits. nih.govnih.gov

Studies have identified multiple putative AREs in the 5'-flanking regions of both GCLC and GCLM genes. ahajournals.orgnih.gov However, not all of these sequences are functionally active in response to all stimuli or in all cell types. For example, in the human GCLC gene, while several potential AREs have been identified, a specific ARE (often referred to as ARE4) has been shown to be critical for the induction by various agents like homocysteine and in response to oxidized LDL. ahajournals.orgnih.gov Similarly, a single functional EpRE has been identified in the human GCLM promoter that mediates its induction. nih.govoup.com The functionality of these AREs can be influenced by their specific nucleotide sequence and the surrounding genomic context. nih.gov

Signaling Pathways Modulating GCL Gene Expression (e.g., MAPK pathways)

The activation of Nrf2 and its subsequent binding to AREs are regulated by various upstream signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) pathways playing a significant role. nih.govoup.com The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

The involvement of specific MAPK pathways in GCL induction can be cell-type and inducer-dependent. nih.govnih.gov For instance, in human bronchial epithelial cells, the JNK pathway is involved in the induction of both GCLC and GCLM by the lipid peroxidation product 4-hydroxynonenal (B163490) (HNE). nih.govpsu.edu In other contexts, such as in response to pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC) in HepG2 cells, both ERK and p38 MAPK pathways are required for the induction of the GCLM gene. oup.com Similarly, homocysteine-induced Gclc expression in mouse macrophages is mediated through the MEK/Nrf2 pathway, which involves ERK1/2 phosphorylation. nih.gov

These MAPK pathways can influence Nrf2 activity through various mechanisms, including promoting the nuclear translocation of Nrf2. oup.comatsjournals.org For example, inhibition of ERK and p38 MAPK pathways has been shown to reduce the nuclear accumulation of Nrf2 in response to certain stimuli. nih.govatsjournals.org Other signaling pathways, such as the protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K) pathways, have also been implicated in the regulation of GCL expression in some models, although their roles appear to be more variable. oup.comnih.govatsjournals.org

Post-Translational Regulation of Glutamate-Cysteine Ligase Activity

Beyond transcriptional control, the activity of the GCL enzyme is also finely tuned through post-translational mechanisms. These rapid-acting regulatory processes allow cells to quickly adjust their glutathione synthesis capacity in response to immediate changes in the cellular environment.

Thiol-Based Redox Regulation and Intramolecular/Intermolecular Disulfide Bond Formation

A key post-translational regulatory mechanism for GCL is based on the redox state of specific cysteine residues within the enzyme. nih.gov This allows the enzyme's activity to be directly modulated by the cellular redox environment. nih.govnih.gov

In mammalian GCL, the formation of an intermolecular disulfide bond between the catalytic (GCLC) and modifier (GCLM) subunits has been proposed as a mechanism for activation. nih.gov However, more recent evidence suggests that GCL activation following oxidative stress is not necessarily associated with the formation of this intermolecular disulfide bond. nih.gov Instead, the activation status may depend on the dynamic equilibrium between the less active GCLC monomer and the more efficient GCL holoenzyme. nih.gov

In contrast, plant GCLs, which are homodimeric enzymes, are regulated by the formation of intramolecular disulfide bonds. nih.govwikipedia.org The oxidized form of the plant enzyme, containing these disulfide bridges, is the more active state. nih.govfrontiersin.org For example, in Arabidopsis thaliana, two intramolecular disulfide bonds have been identified, with the Cys186-Cys406 bond being critical for the redox-responsive modulation of activity. nih.gov Oxidative stress in plants leads to a shift from the reduced, less active form of GCL to the oxidized, more active form. nih.govfrontiersin.org

Feedback Inhibition Mechanisms by Glutathione

Glutathione itself acts as a feedback inhibitor of GCL activity, providing a direct mechanism to regulate its own synthesis. wikipedia.orgnih.gov This inhibition is competitive with respect to glutamate, suggesting that GSH binds to the glutamate-binding site on the GCLC subunit. nih.govnih.gov The Ki for this inhibition by GSH is approximately 2.3 mM. nih.govglyteine.com

The formation of the holoenzyme with the GCLM subunit significantly modifies this feedback inhibition. The GCLM subunit increases the Ki for GSH, making the holoenzyme less sensitive to inhibition by glutathione compared to the GCLC subunit alone. glyteine.comoup.com This allows for sustained glutathione synthesis even when cellular GSH levels are relatively high. Under normal physiological conditions, where GSH concentrations are in the millimolar range, it is likely that only the GCL holoenzyme is functionally active. wikipedia.org However, during significant oxidative stress that leads to the depletion of GSH, the activity of any monomeric GCLC would become important. wikipedia.org

The free thiol group of glutathione is essential for its maximal inhibitory effect. nih.gov This intricate feedback loop ensures that glutathione synthesis is tightly controlled, preventing excessive production while allowing for a rapid increase in synthesis when cellular demand rises.

Regulation by Amino Acid Precursor Availability

The rate of glutathione synthesis is fundamentally dependent on the cellular availability of its constituent amino acids: glutamate, cysteine, and glycine (B1666218). nih.govwikipedia.org Of these, the availability of cysteine is typically the rate-limiting factor. nih.govmdpi.cometprotein.com

The intracellular concentration of cysteine is generally much lower than that of glutamate and glycine and is close to the Km of GCL for cysteine (0.1–0.3 mM). nih.govglyteine.commdpi.com This makes the rate of glutathione synthesis highly sensitive to fluctuations in cysteine levels. Cysteine can be obtained from dietary sources, the breakdown of intracellular proteins, or, in the liver, synthesized from methionine via the transsulfuration pathway. nih.govnih.gov Cells take up cysteine and its oxidized form, cystine, through various amino acid transport systems. nih.gov

While cysteine is often limiting, the availability of glutamate can also play a role in modulating GSH synthesis. pnas.org However, the intracellular concentration of glutamate is typically well above the Km of GCL for this substrate, suggesting it is not usually a limiting factor. glyteine.com

Interestingly, the cell has mechanisms to upregulate GCL expression in response to amino acid deprivation, including a lack of cysteine. ebi.ac.ukresearchgate.net This response is mediated by the GCN2/ATF4 stress response pathway and can lead to increased levels of both GCLC and GCLM mRNA. researchgate.net This provides a mechanism for the cell to enhance its capacity for glutathione synthesis in anticipation of future stress when precursor amino acids may be scarce. researchgate.net

FactorRegulatory MechanismEffect on Glutathione Synthesis
Transcriptional Regulation
Antioxidant/Electrophile Response Elements (ARE/EpRE)Nrf2-mediated transcriptional activation of GCL subunit genes. nih.govnih.govIncreased GCL expression and GSH synthesis capacity. tandfonline.com
MAPK Signaling Pathways (ERK, JNK, p38)Modulation of Nrf2 activity and nuclear translocation. nih.govoup.comCan increase GCL gene expression. nih.govnih.gov
Post-Translational Regulation
Thiol-Based Redox RegulationFormation of intramolecular (plants) or modulation of intermolecular (mammals) disulfide bonds. nih.govnih.govAlters GCL enzyme activity in response to redox state. nih.govnih.gov
Feedback InhibitionGlutathione competitively inhibits GCL at the glutamate binding site. nih.govnih.govDecreased GCL activity and GSH synthesis. wikipedia.org
Substrate Availability
Cysteine ConcentrationCysteine is often the rate-limiting precursor for GCL. nih.govmdpi.comLow cysteine levels limit the rate of GSH synthesis. etprotein.com
Amino Acid Deprivation ResponseUpregulation of GCL subunit gene expression via the GCN2/ATF4 pathway. researchgate.netIncreased capacity for GSH synthesis. researchgate.net

Definition and Contextualization of Gamma Glutamylcysteine γ Ec As a Key Glutamate Thiol Intermediate

Gamma-glutamylcysteine (B196262) (γ-EC) is a dipeptide formed from the amino acids glutamate (B1630785) and cysteine. medchemexpress.comselleckchem.com It holds a critical position in cellular biochemistry as the direct and immediate precursor to glutathione (B108866) (GSH). medchemexpress.comselleckchem.comglutathionereporter.com The synthesis of γ-EC is the first and rate-limiting step in the de novo synthesis of GSH, a reaction catalyzed by the enzyme glutamate-cysteine ligase (GCL). nih.govfrontiersin.orgmdpi.com

The formation of γ-EC is a pivotal control point in GSH metabolism. The activity of GCL is subject to feedback inhibition by GSH, meaning that high levels of GSH will suppress the production of γ-EC, thereby regulating its own synthesis. frontiersin.org This regulatory mechanism ensures that cellular GSH levels are maintained within an optimal range.

While primarily recognized as an intermediate in GSH synthesis, research has indicated that γ-EC itself possesses significant biological activities:

Antioxidant Properties: γ-EC has been shown to have potent antioxidant capabilities in its own right, contributing to the cellular defense against oxidative stress. glutathionereporter.comfrontiersin.org

Cofactor for Enzymes: It can act as a cofactor for certain enzymes, such as glutathione peroxidase. medchemexpress.comselleckchem.comfrontiersin.org

Metal Chelation: Studies have also demonstrated the metal-chelating properties of γ-EC. frontiersin.orgjst.go.jp

The concentration of γ-EC in cells is generally much lower than that of GSH, as it is rapidly converted to GSH in the second step of the synthesis pathway. glutathionereporter.com However, its role as the committed precursor makes it a crucial molecule in the maintenance of cellular thiol homeostasis. glutathionereporter.com

Overview of Glutamate S Multifaceted Roles in Core Metabolism and Its Intersections with Thiol Biosynthesis Pathways

Glutamate (B1630785) is a non-essential amino acid that occupies a central hub in cellular metabolism, linking various metabolic pathways and serving as a precursor for a multitude of essential biomolecules. nih.govmdpi.comnih.gov Its roles extend far beyond being a simple building block for proteins.

Key metabolic functions of glutamate include:

Nitrogen Metabolism: Glutamate plays a critical role in the assimilation and transfer of nitrogen within the cell. nih.govmdpi.com It acts as a primary nitrogen donor for the synthesis of other amino acids and nucleotides. nih.govnih.gov

Carbon Metabolism: As an intermediate in the tricarboxylic acid (TCA) cycle, glutamate links amino acid metabolism with cellular energy production. mdpi.comnih.gov

Neurotransmission: In the central nervous system, glutamate is the primary excitatory neurotransmitter, essential for synaptic transmission and brain function. mdpi.comwisdomlib.org

Precursor for Biosynthesis: Glutamate serves as a precursor for the synthesis of a wide range of important molecules, including other amino acids like proline and arginine, as well as the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). nih.gov

The intersection of glutamate metabolism with thiol biosynthesis is most prominently exemplified by its indispensable role in the synthesis of glutathione (B108866) (GSH). nih.govnih.govnih.gov Glutamate is one of the three amino acid components of GSH, and its availability is a prerequisite for the first step of GSH synthesis, the formation of gamma-glutamylcysteine (B196262) (γ-EC). nih.govnih.gov

The enzyme glutamate-cysteine ligase (GCL) catalyzes the ATP-dependent ligation of glutamate and cysteine to form γ-EC. nih.govresearchgate.net This reaction not only initiates the synthesis of the most abundant cellular thiol but also directly consumes glutamate from the cellular pool. The regulation of GCL activity is tightly controlled, in part by the availability of its substrates, including glutamate. nih.gov

Therefore, the metabolic state of the cell, which influences the levels of glutamate, can directly impact the capacity for thiol biosynthesis. This intricate connection highlights the integration of antioxidant defense mechanisms with central carbon and nitrogen metabolism, with glutamate acting as a critical link. mdpi.comnih.gov

Metabolic Pathways Involving Glutamate
Nitrogen Assimilation and Transamination nih.govmdpi.com
Tricarboxylic Acid (TCA) Cycle mdpi.comnih.gov
Amino Acid Biosynthesis (e.g., Proline, Arginine) nih.gov
Neurotransmitter Synthesis (e.g., GABA) nih.gov
Nucleotide Biosynthesis nih.gov
Glutathione (Thiol) Biosynthesis nih.govnih.govnih.gov

Biological Roles and Metabolic Intersections of Glutamate Containing Thiols

Contribution to Cellular Redox Homeostasis and Antioxidant Defense

Glutamate-containing thiols are central to maintaining a balanced cellular redox environment and protecting against oxidative damage. creative-proteomics.comresearchgate.net The tripeptide glutathione (B108866), composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol and a key player in antioxidant defense. creative-proteomics.comnih.gov The thiol group of cysteine within glutathione is the active site for electron donation, which is crucial for neutralizing reactive oxygen species (ROS) and free radicals. creative-proteomics.com This capacity to donate electrons makes thiols potent reducing agents, thereby protecting cellular components from oxidative damage and maintaining cellular redox balance. creative-proteomics.com The redox state of the cell is often represented by the ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG). mdpi.com

Involvement in Glutathione Peroxidase Systems and Peroxide Reduction

Glutathione peroxidases (GPxs) are a family of enzymes that catalyze the reduction of hydrogen peroxide (H₂O₂) and organic hydroperoxides, using GSH as a reducing substrate. nih.govnih.gov In these reactions, two molecules of GSH are oxidized to GSSG, while the peroxide is reduced to water or the corresponding alcohol. nih.govnih.gov For instance, phospholipid hydroperoxide glutathione peroxidase (PHGPx or GPx4) can reduce lipid peroxides to lipid alcohols. nih.gov The resulting GSSG is then recycled back to GSH by the enzyme glutathione reductase (GR) in a reaction that requires NADPH. nih.govnih.gov This enzymatic system is a primary defense against the damaging effects of peroxides, which are byproducts of aerobic metabolism. nih.gov While GSH can react directly with peroxides, this reaction is significantly slower than the enzyme-catalyzed reactions. nih.gov

Role in Glutaredoxin Systems and Thiol-Disulfide Exchange Processes

Glutaredoxins (Grxs) are small oxidoreductase enzymes that utilize the reducing power of glutathione to catalyze thiol-disulfide exchange reactions. mdpi.comencyclopedia.pub A key function of glutaredoxins is the reduction of protein-GSH mixed disulfides (protein-SSG), a process known as deglutathionylation. nih.govmdpi.com This reversible post-translational modification protects protein thiols from irreversible oxidation and plays a regulatory role in cell signaling. nih.govmdpi.com The glutaredoxin system, coupled with glutathione, helps maintain the reduced state of protein cysteine residues, which is critical for their function. oup.com Glutaredoxins can operate through either a monothiol or dithiol mechanism to facilitate the reduction of disulfide bonds. mdpi.comencyclopedia.pub

Participation in Detoxification Processes via Glutathione S-Transferase Conjugation

Glutathione S-transferases (GSTs) are a diverse family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics (foreign compounds) and endogenous electrophilic compounds. jove.comnih.gov These enzymes catalyze the conjugation of the thiol group of glutathione to these harmful substances. jove.comfrontiersin.org This conjugation reaction increases the water solubility of the toxins, facilitating their subsequent removal from the cell and excretion from the body. jove.com The nucleophilic nature of glutathione's thiol group allows it to attack electrophilic centers on various substrates. jove.com The resulting glutathione conjugates are often further metabolized to mercapturic acids before excretion. jove.com This GST-mediated detoxification system is a critical component of phase II biotransformation, protecting cells from chemical-induced toxicity. jove.comnih.gov

Intersections with Sulfur Metabolism and Cysteine Homeostasis

The metabolism of glutamate-containing thiols is intrinsically linked to sulfur metabolism and the maintenance of cysteine levels. Cysteine is the sulfur-containing amino acid that provides the reactive thiol group to glutathione. mdpi.commdpi.com The synthesis of glutathione is a two-step process that begins with the formation of gamma-glutamylcysteine (B196262) from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). nih.govnih.gov This is the rate-limiting step in glutathione biosynthesis. nih.gov Therefore, the availability of cysteine is a critical determinant of the cell's capacity to synthesize glutathione. mdpi.comnih.gov The transsulfuration pathway, which synthesizes cysteine from methionine, is a key source of this amino acid. nih.govunipi.it In turn, the breakdown of glutathione can release cysteine, contributing to the cellular cysteine pool. nih.gov This interplay highlights the central role of glutamate-containing thiols in cellular sulfur homeostasis. oup.comunesp.br

Interplay with Central Carbon Metabolism and Amino Acid Biosynthesis

The synthesis of glutamate-containing thiols is deeply integrated with central carbon and nitrogen metabolism. Glutamate, a key component of glutathione, is a major metabolic hub, linking amino acid metabolism with the citric acid (TCA) cycle. nih.govuni-hohenheim.de It can be synthesized from the TCA cycle intermediate α-ketoglutarate. nih.govwikipedia.org The biosynthesis of glutathione requires ATP, linking its production to the energy status of the cell. nih.gov Furthermore, glutamate serves as a primary nitrogen donor for the synthesis of other amino acids. uni-hohenheim.demdpi.com The metabolic pathways for glucose and other energy sources can influence the availability of precursors for glutamate and subsequently glutathione synthesis. nih.gov The amino acid ornithine also sits (B43327) at a crossroads, connecting the metabolisms of glutamate, arginine, and proline. usda.gov

Role in Cellular Signaling and Posttranslational Modifications

Beyond their roles in antioxidant defense and detoxification, glutamate-containing thiols are important mediators of cellular signaling. creative-proteomics.commdpi.com A key mechanism is the post-translational modification of proteins through S-glutathionylation, the formation of mixed disulfides between glutathione and protein cysteine residues. mdpi.commsu.ru This reversible modification can alter protein activity, stability, and localization, thereby regulating a variety of signaling pathways. mdpi.commdpi.com S-glutathionylation can protect critical protein thiols from irreversible oxidation to sulfinic or sulfonic acids. msu.ru The glutaredoxin system plays a crucial role in reversing this modification, allowing for dynamic regulation of protein function in response to changes in the cellular redox state. nih.govmdpi.com This redox-sensitive signaling is involved in a wide range of cellular processes, including gene expression and the regulation of transcription factors. creative-proteomics.com

S-Thiolation as a Reversible Protein Modification

S-thiolation is a significant post-translational modification where a low-molecular-weight (LMW) thiol forms a mixed disulfide bond with a reactive cysteine residue on a protein. nih.gov This process is reversible and plays a crucial role in cellular regulation and protection against oxidative stress. nih.govaai.org The most common LMW thiol involved in this process in many organisms is glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine. taylorandfrancis.commdpi.comnih.gov

The primary mechanism of S-thiolation involves the reaction of a protein thiol (Cys-SH) with a reactive form of an LMW thiol, such as glutathione, leading to the formation of a protein-mixed disulfide (Cys-S-S-G). This modification can occur through several pathways, including thiol-disulfide exchange with glutathione disulfide (GSSG) or via more reactive intermediates like the glutathiyl radical (GS•) or S-nitrosoglutathione (GSNO), which are formed under conditions of oxidative or nitrosative stress. mdpi.comnih.gov

S-thiolation serves two main purposes:

Protection: It protects critical cysteine residues from irreversible oxidation to sulfinic (SO₂H) or sulfonic (SO₃H) acids, which can lead to permanent protein damage and inactivation. psu.edumdpi.com By forming a reversible disulfide bond, the protein's function can be restored when the cell returns to a reduced state. psu.edu

Regulation: It acts as a regulatory switch, altering a protein's function, localization, or stability. psu.edu This redox-sensitive modification allows cells to rapidly respond to changes in the cellular redox environment. For instance, in response to hydrogen peroxide-induced oxidative stress in yeast, several glycolytic enzymes and protein synthesis factors are targeted by S-thiolation, which leads to a reversible inhibition of their activity. psu.edu This metabolic reprogramming is believed to divert glucose flux towards the pentose (B10789219) phosphate (B84403) pathway to generate NADPH for antioxidant defense. psu.edu

The reversibility of S-thiolation is as critical as its formation. The process of dethiolation, or the removal of the LMW thiol, is primarily carried out by specific enzyme systems, with glutaredoxins appearing to be the most efficient dethiolases in vitro. psu.edufu-berlin.de These enzymes catalyze the reduction of the mixed disulfide, restoring the protein's cysteine residue to its reduced state and releasing the LMW thiol, thereby allowing the protein to regain its original function once the stressful conditions subside. psu.edufu-berlin.de

Non-Enzymatic and Enzymatic Glutamylation of Peptides and Proteins

Glutamylation is a post-translational modification involving the addition of one or more glutamate residues to a protein. creative-proteomics.com This process can be a simple monoglutamylation or can extend into polyglutamylation, where long chains of glutamate are added. wikipedia.org It is a reversible process crucial for regulating the function of various proteins, most notably tubulin, a key component of microtubules. creative-proteomics.commolbiolcell.org

Enzymatic Glutamylation: In biological systems, glutamylation is a highly regulated enzymatic process. creative-proteomics.com The addition of glutamate residues is catalyzed by a family of enzymes known as tubulin tyrosine ligase-like (TTLL) enzymes. creative-proteomics.comcytoskeleton.combiorxiv.org Different TTLLs exhibit specificity for either initiating the modification (initiation) by adding the first glutamate to a primary sequence glutamate residue or for extending the chain (elongation) by adding subsequent glutamates. biorxiv.org The bond formed during initiation is an isopeptide bond between the γ-carboxyl group of the protein's glutamate and the amino group of the incoming free glutamate. wikipedia.org

The removal of these glutamate residues, or deglutamylation, is performed by another set of enzymes called cytosolic carboxypeptidases (CCPs). molbiolcell.orgcytoskeleton.comwvu.edu The dynamic and balanced action of TTLLs and CCPs determines the length of the polyglutamate chains on proteins, which in turn fine-tunes their function. creative-proteomics.comwvu.edu For example, the level of tubulin glutamylation affects the stability of microtubules and their interaction with microtubule-associated proteins (MAPs) and motor proteins, thereby influencing intracellular transport, cell division, and ciliary function. creative-proteomics.comwikipedia.org Misregulation of this process is linked to neurodegenerative diseases. cytoskeleton.combiorxiv.org

Table 1: Enzymes Involved in Reversible Glutamylation

Process Enzyme Family Function Key Substrate Example
Glutamylation Tubulin Tyrosine Ligase-Like (TTLL) proteins Adds glutamate residues to proteins Tubulin

| Deglutamylation | Cytosolic Carboxypeptidases (CCP) | Removes glutamate residues from proteins | Tubulin |

Non-Enzymatic Glutamylation: While enzymatic glutamylation is the primary mechanism in cells, non-enzymatic glutamylation has been developed for research purposes to study the effects of this modification. One such strategy involves a thiol-thioester exchange reaction. acs.orgresearchgate.net In this chemical approach, a peptide containing a cysteine residue is reacted with an alpha-thioester of glutamic acid. This leads to the formation of an S-glutamylated intermediate, where the glutamate is attached to the peptide via the cysteine's thiol group. acs.orgresearchgate.net This intermediate can then be used as a substrate to study the enzymes that recognize glutamylated proteins or can undergo a subsequent site-specific S-to-O acyl transfer to generate the native O-glutamylated product. acs.orgresearchgate.net Other non-enzymatic modifications like glycation (the non-enzymatic attachment of sugars) can occur spontaneously in vivo, but glutamylation is predominantly an enzyme-controlled process. wikipedia.org

Involvement in Organismal Stress Responses

Glutamate-containing thiols, with glutathione (GSH) being the most prominent example, are at the forefront of cellular defense mechanisms against a variety of environmental and metabolic stresses. aopwiki.orgmdpi.com Their protective capacity stems largely from the nucleophilic and reducing properties of the thiol group of their cysteine residue. taylorandfrancis.comnih.gov

Oxidative Stress: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. aopwiki.org Glutamate-containing thiols are central to the antioxidant defense system. aopwiki.orgmdpi.com

Direct Scavenging: GSH can directly donate a reducing electron to ROS like hydroxyl radicals and superoxide (B77818) anions, thereby neutralizing them. nih.gov

Redox Buffering: The ratio of reduced GSH to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state. mdpi.com A high GSH/GSSG ratio is crucial for maintaining a reducing intracellular environment. mdpi.com

Enzymatic Detoxification: GSH serves as a cofactor for enzymes like glutathione peroxidase, which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. mdpi.com

Protein Protection: As detailed in section 5.5.1, S-glutathionylation protects protein thiols from irreversible oxidative damage and serves as a regulatory mechanism during oxidative stress. psu.edumdpi.com

Paradoxically, high extracellular concentrations of glutamate can induce oxidative stress. This occurs because glutamate competes with cystine for uptake through the x(c)- antiporter system. physiology.orgphysiology.org Reduced cystine uptake limits the intracellular availability of cysteine, the rate-limiting amino acid for GSH synthesis, leading to GSH depletion and rendering the cell vulnerable to oxidative damage. physiology.org

Metal Stress: Heavy metals can exert toxic effects by generating ROS, inactivating enzymes, and disrupting cellular functions. The thiol group of glutamate-containing compounds has a high affinity for heavy metal ions. taylorandfrancis.commdpi.com

Chelation and Detoxification: GSH can directly bind to heavy metal ions such as cadmium (Cd), lead (Pb), and mercury (Hg). nih.govresearchgate.net This chelation sequesters the toxic ions, preventing them from interacting with critical cellular components and facilitating their transport and detoxification. taylorandfrancis.comnih.gov

Precursor to Phytochelatins: In plants and some fungi, GSH is the precursor for the synthesis of phytochelatins, which are specialized metal-binding peptides essential for detoxifying heavy metals. researchgate.net

Upregulation of Synthesis: Exposure to heavy metals often triggers an increase in the synthesis of GSH as a defensive response. taylorandfrancis.com

Acid Stress: The direct role of glutamate-containing thiols in combating acid stress is less specifically defined compared to their roles in oxidative and metal stress. However, cellular stress conditions are often interconnected. Acidic environments can lead to an increase in the production of ROS, thereby inducing a state of oxidative stress. In such cases, the antioxidant functions of glutamate-containing thiols would become critical for cell survival. By mitigating the secondary oxidative stress, they would indirectly contribute to tolerance against acid-induced cellular damage.

Table 2: Role of Glutamate-Containing Thiols in Stress Responses

Stress Type Mechanism of Action Reference
Oxidative Stress Direct ROS scavenging, maintaining redox balance (GSH/GSSG ratio), enzymatic detoxification (e.g., via glutathione peroxidase), reversible S-glutathionylation of proteins. psu.edumdpi.comnih.govmdpi.com
Metal Stress Direct chelation and sequestration of heavy metal ions (e.g., Cd, Pb, Hg), serving as a precursor for phytochelatin (B1628973) synthesis in plants. taylorandfrancis.comnih.govresearchgate.net

| Acid Stress | Indirectly, by mitigating secondary oxidative stress that can be induced by acidic conditions. | N/A |

Occurrence and Functional Specialization of Glutamate Containing Thiols Across Biological Domains

Mammalian Systems

In mammals, the tripeptide glutathione (B108866) (γ-L-glutamyl-L-cysteinylglycine) is the most abundant low-molecular-weight thiol, present in cells at concentrations ranging from 1 to 10 mM nih.gov. It is a cornerstone of cellular defense against oxidative stress and is involved in a multitude of cellular processes.

The functions of glutathione are often tailored to the specific metabolic demands and environmental exposures of different tissues and cell types.

Astrocytes: These glial cells play a central role in the glutathione metabolism of the brain nih.gov. Astrocytes maintain high intracellular concentrations of GSH and are crucial for supplying neurons with the necessary precursors for their own GSH synthesis nih.govnih.gov. They achieve this by releasing GSH, which is then broken down in the extracellular space to provide cysteine, the rate-limiting amino acid for GSH synthesis, to neurons nih.govmdpi.com. This intercellular trafficking of glutathione precursors is vital for protecting neurons from oxidative stress, a key factor in neurodegenerative diseases nih.gov. Astrocytes themselves are rich in GSH, which is essential for detoxifying reactive oxygen species (ROS) and xenobiotics that enter the brain nih.govmdpi.com. Glutathione S-transferases (GSTs), enzymes that utilize GSH for detoxification, are readily expressed in the brain, and their activity in astrocytes can influence neuroinflammatory processes frontiersin.org.

Lung Alveolar Macrophages: While direct, detailed research on glutamate (B1630785) thiol metabolism specifically within lung alveolar macrophages is less prominent in the provided search results, the general role of glutathione in lung health is well-established. The lungs are constantly exposed to environmental oxidants and pollutants, making a robust antioxidant defense system critical. Glutathione is a key component of the lung's antioxidant screen, protecting cells from damage. Inhaled glutathione has been explored for treating lung infections, indicating its importance in pulmonary defense vinmec.com.

Liver: The liver is the primary site of glutathione synthesis and contains the highest concentration of this thiol in the body nih.govvinmec.com. Hepatic GSH is crucial for a wide range of detoxification processes. It directly neutralizes free radicals and is a substrate for GSTs, which conjugate toxins, facilitating their excretion ivdrips.com. This "master antioxidant" role is vital for protecting liver cells from damage induced by drugs, alcohol, and other xenobiotics ivdrips.comsaskatoonnaturopathic.com. Studies have shown that in conditions like non-alcoholic fatty liver disease (NAFLD), supplemental glutathione can help reduce markers of liver inflammation ivdrips.comsaskatoonnaturopathic.comwebmd.com. The liver's ability to synthesize and export glutathione is also central to maintaining systemic cysteine and glutathione homeostasis nih.gov.

The liver plays a pivotal role in maintaining the body's supply of cysteine, a key and often rate-limiting precursor for the synthesis of glutathione nih.govmdpi.com. It is unique in its ability to synthesize cysteine from endogenous sources via the trans-sulphuration pathway nih.gov. The liver synthesizes glutathione and releases it into the bloodstream, where it is broken down by enzymes on the surface of other cells to release its constituent amino acids, including cysteine. This inter-organ transport mechanism ensures that tissues with a lower capacity for cysteine synthesis, such as the brain, have an adequate supply for their own glutathione production. This process is essential for maintaining antioxidant defenses throughout the body.

Plant Biochemistry and Responses to Environmental Stimuli

In plants, glutathione is a multifunctional molecule involved in growth, development, and defense against a wide array of environmental stressors nih.govotago.ac.nzresearchgate.net.

Glutathione is indispensable for plant life; for instance, Arabidopsis mutants completely lacking glutathione are non-viable, dying at the embryonic stage nih.gov. This highlights its fundamental role in plant biology.

Growth and Development: Glutathione influences key developmental processes such as cell proliferation, the cell cycle, and gene expression nih.govotago.ac.nz. For example, elevated levels of endogenous GSH have been shown to enhance cell division in the root meristematic region nih.gov. It is involved in the regulation of redox signaling, which is integral to many aspects of plant growth otago.ac.nzresearchgate.net.

Sulphur Storage and Transport: As a major non-protein thiol, glutathione represents a significant reservoir of reduced sulfur nih.govnih.govmdpi.com. It is a key molecule for the storage and long-distance transport of sulfur from source leaves to other parts of the plant via the phloem nih.govoup.com. This stored sulfur can be remobilized to synthesize essential amino acids like cysteine and methionine when needed oup.com. The regulation of sulfur assimilation itself is influenced by glutathione levels, creating a feedback loop that helps maintain sulfur homeostasis nih.govmdpi.com.

Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with environmental challenges, and glutathione is a central player in these stress responses mdpi.comfrontiersin.org.

Heavy Metals: Glutathione is critical for detoxifying heavy metals bohrium.combrandteurope.comscilit.com. It can directly chelate metals and is the precursor for the synthesis of phytochelatins (PCs), a class of heavy metal-binding peptides bohrium.comresearchgate.netresearchgate.net. When plants are exposed to heavy metals, phytochelatin (B1628973) synthase is activated, which uses glutathione to produce PCs that sequester the metal ions, often in the vacuole, thus preventing them from causing cellular damage bohrium.comresearchgate.netresearchgate.net.

Salinity: High salt concentrations in the soil induce both osmotic and oxidative stress in plants. Glutathione helps mitigate these effects by scavenging reactive oxygen species (ROS) and maintaining cellular redox balance nih.govmdpi.comnih.gov. Increased levels of glutathione have been correlated with enhanced salt tolerance in various plant species nih.govnih.gov. Studies have shown that the application of exogenous glutathione can improve the growth and yield of salt-stressed plants, such as rice otago.ac.nz.

Oxidative Stress: A common consequence of many abiotic stresses is the overproduction of ROS, which can damage lipids, proteins, and DNA nih.gov. Glutathione is a potent antioxidant that directly quenches ROS and is a key component of the ascorbate-glutathione cycle, a major ROS-scavenging pathway in plants frontiersin.orgoup.com. This cycle helps to detoxify hydrogen peroxide, a major ROS frontiersin.org. The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of the cellular redox state and plays a significant role in stress signaling frontiersin.org.

Abiotic StressorRole of Glutathione in Plant Response
Heavy Metals - Direct chelation of metal ions.- Precursor for the synthesis of phytochelatins, which sequester heavy metals. bohrium.comresearchgate.netresearchgate.net
Salinity - Scavenging of reactive oxygen species induced by salt stress.- Maintenance of cellular redox homeostasis. nih.govmdpi.comnih.gov- Exogenous application can improve tolerance in sensitive plants. otago.ac.nz
Oxidative Stress - Direct quenching of reactive oxygen species.- Key component of the ascorbate-glutathione cycle for detoxifying hydrogen peroxide. frontiersin.orgoup.com

The synthesis of glutathione in plants occurs in two ATP-dependent steps catalyzed by γ-glutamylcysteine synthetase (GSH1) and glutathione synthetase (GSH2) nih.govelsevierpure.com. The subcellular location of these enzymes is crucial for regulating the glutathione pools in different organelles.

In Arabidopsis thaliana, immunolocalization studies have shown that GSH1, the enzyme for the first, rate-limiting step, is exclusively located in the plastids (chloroplasts) bohrium.comresearchgate.netresearchgate.net.

The second enzyme, GSH2, exhibits dual localization, being found in both the cytosol and the plastids bohrium.comresearchgate.netresearchgate.netfrontiersin.org.

This distribution implies that the initial step of glutathione synthesis occurs in the chloroplasts, and the resulting γ-glutamylcysteine can then be used for glutathione synthesis either within the chloroplast or after being transported to the cytosol frontiersin.org. This compartmentalization allows for the maintenance of distinct glutathione pools in different parts of the cell, which is important for organelle-specific functions and stress responses nih.govmdpi.com. For example, the high concentration of glutathione in chloroplasts is essential for protecting the photosynthetic apparatus from oxidative damage frontiersin.org.

EnzymeGeneSubcellular Localization in Arabidopsis
γ-glutamylcysteine synthetaseGSH1Plastids (Chloroplasts) bohrium.comresearchgate.netresearchgate.net
Glutathione synthetaseGSH2Cytosol and Plastids (Chloroplasts) bohrium.comresearchgate.netresearchgate.netfrontiersin.org

Microbial (Bacteria and Archaea) Metabolism and Adaptation

The metabolism and adaptation of microbial life, encompassing both bacteria and archaea, are intrinsically linked to the versatile roles of glutamate-containing thiols. These molecules are central to maintaining cellular homeostasis and mounting effective responses to environmental stressors. In the microbial world, the diversity of these thiols and their metabolic pathways reflect the vast array of ecological niches that bacteria and archaea occupy.

Diversity of Low-Molecular-Weight Thiols and Glutathione Analogues in Microbes

Microorganisms utilize a variety of low-molecular-weight (LMW) thiols to maintain a reducing intracellular environment and to counteract oxidative damage. nih.gov While glutathione (GSH) is the predominant LMW thiol in eukaryotes and many Gram-negative bacteria, the microbial world showcases a broader diversity of such compounds. nih.gov

In bacteria, besides glutathione, other significant LMW thiols include mycothiol (MSH) in Actinomycetes and bacillithiol (BSH) in Firmicutes. nih.gov These molecules serve analogous functions to glutathione, including detoxification and protection against oxidative stress. nih.gov Coenzyme A (CoA) has also been identified as a crucial LMW thiol-redox buffer in certain bacteria, such as Staphylococcus aureus and Bacillus anthracis. Another important thiol is ergothioneine, a histidine-derived compound found in mycobacteria. nih.gov

Archaea, constituting the third domain of life, also possess a range of LMW thiols, although their distribution and functions are less understood than in bacteria. nih.gov The first LMW thiol identified in archaea was γ-glutamylcysteine (γ-GC), found in halophilic archaea like Halobacterium salinarum. nih.gov While glutathione is not as widespread in archaea as in eukaryotes, homologs for the enzymes involved in its synthesis have been identified in some archaeal phyla. nih.gov Evidence also suggests the presence of genes for the biosynthesis of other LMW thiols like ergothioneine in anaerobic methanogens, though the presence of the thiol itself has not been directly detected. nih.gov

Below is an interactive data table summarizing the major LMW thiols found in different microbial domains.

Glutamate Metabolism in Bacterial Acid Stress and Other Stress Responses

Glutamate metabolism is a cornerstone of bacterial survival under acid stress. researchgate.netnih.gov Many bacteria employ the glutamate decarboxylase (GAD) system to maintain intracellular pH homeostasis when exposed to acidic environments. researchgate.netbohrium.com This system involves the enzymatic conversion of glutamate to γ-aminobutyrate (GABA), a reaction that consumes an intracellular proton and thus raises the internal pH. researchgate.net

The GAD system typically consists of a glutamate decarboxylase enzyme and a glutamate/GABA antiporter. researchgate.net The antiporter facilitates the uptake of extracellular glutamate in exchange for the newly synthesized GABA, effectively removing a proton from the cell. This system is particularly well-studied in enteric bacteria like Escherichia coli, where it is crucial for survival in the acidic environment of the stomach. asm.orgnih.gov The GAD system is also found in a variety of other bacteria, including lactic acid bacteria, and its presence has been noted in archaea as well. researchgate.netbohrium.com

Beyond acid stress, glutamate synthesis and metabolism are implicated in broader stress responses, including protection against oxidative and osmotic stress. researchgate.net The accumulation of L-glutamate can serve as a protective compatible solute under high osmolarity conditions. researchgate.net

The following table presents research findings on the role of the GAD system in acid resistance in various bacteria.

Metabolic Turnover and Homeostasis of Cysteine-Related Thiols in Anaerobes

The metabolism of cysteine-related thiols in anaerobic microorganisms is crucial for maintaining cellular functions in oxygen-deprived environments. nih.gov Research on the anaerobic iron-reducing bacterium Geobacter sulfurreducens has revealed tight control over the production, excretion, and intracellular concentration of LMW thiols. nih.govdiva-portal.org

A significant finding in G. sulfurreducens is the metabolic conversion of cysteine to penicillamine. diva-portal.org This conversion, involving the dimethylation of the C-3 atom of cysteine, appears to be a strategy for maintaining cysteine homeostasis, particularly when the bacterium is exposed to excess exogenous cysteine. diva-portal.org The production and export of endogenous cysteine in this organism are also linked to the extracellular supply of iron, suggesting a role for cysteine in cellular trafficking to iron-containing proteins. nih.govdiva-portal.org

In other facultative anaerobes like E. coli and Salmonella enterica, the enzyme CyuA is the primary catalyst for anaerobic cysteine degradation. nih.gov This process is important for detoxifying cysteine at high concentrations and may play a role in coordinating the synthesis of other amino acids. nih.gov The presence of CyuA homologs in ancient organisms like archaeal methanogens suggests that anaerobic cysteine catabolism is an ancient metabolic pathway. nih.gov While the specific mechanisms of cysteine and glutamate-thiol homeostasis in anaerobic archaea are less characterized, the presence of key enzymes suggests that similar fundamental processes are at play. nih.gov

The table below summarizes key research findings on the metabolic turnover of cysteine-related thiols in anaerobic bacteria.

Advanced Analytical Methodologies for Glutamate Containing Thiols and Their Conjugates

Spectrophotometric and Fluorimetric Approaches for Thiol Detection

Spectrophotometric and fluorimetric methods represent foundational techniques for the quantification of thiols. These approaches are often based on the reaction of the thiol group with a specific reagent to produce a colored or fluorescent product.

One of the most classic and widely used spectrophotometric methods is the Ellman's assay, which employs 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). creative-proteomics.comresearchgate.net DTNB reacts with free thiols in a disulfide exchange reaction to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified by measuring its absorbance. creative-proteomics.comresearchgate.netnih.gov This assay is straightforward but may lack the sensitivity to detect subtle changes in thiol redox status and can be influenced by other reducing agents present in the sample. nih.gov

Fluorimetric assays offer enhanced sensitivity for thiol detection. Reagents like monobromobimane (B13751) (mBrB) react with thiols to form fluorescent adducts. researchgate.netsemanticscholar.org Another common fluorogenic probe, 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), also reacts with thiols to yield highly fluorescent derivatives, enabling their measurement in the nanomolar range. semanticscholar.orgpnas.orgresearchgate.net Additionally, o-phthalaldehyde (B127526) (OPA) can be used for the derivatization of thiols, leading to the formation of fluorescent isoindole derivatives. researchgate.netjst.go.jp For the specific measurement of glutamate (B1630785), enzymatic assays are available that use glutamate-specific enzymes to generate hydrogen peroxide (H₂O₂), which then reacts with a non-fluorescent probe to produce a highly fluorescent compound like resorufin. antibodies-online.comcellbiolabs.comcellbiolabs.com

These methods are summarized in the table below:

Method TypeReagent/ProbePrincipleDetection Wavelength
Spectrophotometric5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)Reacts with thiols to produce a colored product (TNB). creative-proteomics.comresearchgate.netnih.govVisible range
FluorimetricMonobromobimane (mBrB)Reacts with thiols to form a fluorescent adduct. researchgate.netsemanticscholar.orgVaries with adduct
Fluorimetric7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F)Reacts with thiols to form a fluorescent derivative. semanticscholar.orgpnas.orgresearchgate.netVaries with adduct
Fluorimetrico-phthalaldehyde (OPA)Derivatizes thiols to form fluorescent isoindole derivatives. researchgate.netjst.go.jpVaries with adduct
Fluorimetric (Glutamate-specific)Glutamate Oxidase/HRP/Fluorometric ProbeEnzymatic reaction generates H₂O₂ which reacts with a probe to produce a fluorescent product. antibodies-online.comcellbiolabs.comcellbiolabs.comExcitation: 530-570 nm, Emission: 590-600 nm antibodies-online.comcellbiolabs.com
Fluorimetric (General Thiol)Thiol-reactive probeBinds to free thiols to produce a fluorescent product. tribioscience.combiocompare.comExcitation: ~400 nm, Emission: ~460 nm tribioscience.com

High-Performance Chromatographic Techniques (HPLC, UPLC) Coupled with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques that, when coupled with various detectors, provide high sensitivity and selectivity for the analysis of glutamate-containing thiols and their conjugates. creative-proteomics.compnas.org These chromatographic methods can separate complex mixtures of thiols, allowing for the individual quantification of compounds like glutathione (B108866) (GSH), glutathione disulfide (GSSG), cysteine, and homocysteine. creative-proteomics.comunipd.it

UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. mdpi.com Both HPLC and UPLC can be paired with ultraviolet-visible (UV-Vis), fluorescence, electrochemical, or mass spectrometry detectors to achieve the desired level of sensitivity and specificity. creative-proteomics.com

To enhance the detection of thiols by UV-Vis or fluorescence detectors, pre-column derivatization is a common strategy. This involves reacting the thiols with a labeling agent prior to their injection into the HPLC system. This chemical modification can improve the chromatographic properties of the analytes and, more importantly, introduce a chromophore or fluorophore, significantly increasing detection sensitivity. researchgate.netresearchgate.netnih.gov

Several reagents are employed for the pre-column derivatization of thiols:

o-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is sensitive and can be automated. researchgate.netjst.go.jp

Monobromobimane (mBrB): This reagent reacts specifically with the sulfhydryl group of thiols to produce stable and highly fluorescent derivatives. semanticscholar.org

7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F): This fluorogenic reagent reacts with thiols under mild conditions to yield fluorescent adducts, allowing for their sensitive determination. semanticscholar.orgpnas.orgresearchgate.net

Menadione (Vitamin K3): Has been proposed as a useful pre-column reagent for the HPLC analysis of aliphatic thiols, forming stable adducts that can be detected by UV. nih.gov

Ethyl propiolate (EP): A derivatization reagent for the determination of thiols like cysteine, glutathione, and N-acetylcysteine, with the resulting derivatives detected by UV. researchgate.net

The choice of derivatization reagent depends on the specific thiols of interest, the sample matrix, and the desired sensitivity.

Derivatization ReagentTarget Functional GroupDetection MethodKey Advantages
o-phthalaldehyde (OPA)Primary amine (in presence of thiol)FluorescenceSensitive, suitable for automation. researchgate.netjst.go.jp
Monobromobimane (mBrB)SulfhydrylFluorescenceForms stable, highly fluorescent adducts. semanticscholar.org
7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F)SulfhydrylFluorescenceHigh sensitivity, mild reaction conditions. semanticscholar.orgpnas.orgresearchgate.net
MenadioneSulfhydrylUVForms stable adducts. nih.gov
Ethyl propiolate (EP)SulfhydrylUVEffective for Cys, GSH, and NAC. researchgate.net

Electrochemical detection (ECD) coupled with HPLC offers a highly sensitive and selective method for the analysis of electroactive compounds like thiols. antecscientific.comacs.org Thiols can be detected in oxidative mode using a gold working electrode. antecscientific.com A significant advantage of ECD is its ability to simultaneously measure both reduced thiols and their oxidized disulfide forms in a single analysis. This is achieved by using a dual-cell setup where the disulfides are first reduced in an upstream cell and then the resulting thiols are detected in a downstream oxidative cell. antecscientific.com This provides a direct measure of the thiol/disulfide ratio, a key indicator of oxidative stress. antecscientific.com

Recent advancements in electrochemical sensors are also enabling the real-time monitoring of glutamate. mdpi.comresearchgate.netmdpi.comrsc.orgnih.govchemrxiv.org While glutamate itself is not electroactive, enzyme-based sensors utilize glutamate oxidase to produce a detectable species. mdpi.comresearchgate.netresearchgate.net Non-enzymatic sensors are also being developed to overcome the stability issues associated with enzymes. mdpi.comnih.gov These sensors hold great promise for in-vivo and in-vitro monitoring of glutamate dynamics in various biological systems. nih.govnih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of glutamate-containing thiols and their conjugates. creative-proteomics.comresearchgate.net This technique offers unparalleled selectivity and sensitivity, allowing for the precise measurement of low-abundance species in complex biological samples. creative-proteomics.comunipd.it

Different types of mass spectrometers are used for thiol analysis:

Triple Quadrupole (QqQ) Mass Spectrometry: This is the workhorse for targeted quantitative analysis. unipd.itnih.gov It operates in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: This hybrid instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer. It provides high-resolution and accurate mass measurements, which are invaluable for the identification of unknown thiol conjugates and for untargeted metabolomics studies. nih.gov

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of thiols by LC-MS, as it is a soft ionization method that keeps the fragile molecules intact. creative-proteomics.com LC-MS/MS methods have been developed for the comprehensive analysis of a wide range of γ-glutamylpeptides, providing valuable insights into the γ-glutamyl cycle and its role in cellular metabolism. researchgate.net

Spectroscopic Characterization Techniques for Reaction Intermediates (e.g., Electron Paramagnetic Resonance)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for the detection and characterization of paramagnetic species, including free radicals. nih.govresearchgate.netmdpi.com This makes it uniquely suited for studying the transient radical intermediates that are formed during the reactions of thiols, such as thiyl radicals (RS•). nih.govnih.govacs.orgrsc.orgacs.orgresearchgate.net

In the context of glutamate-containing thiols, EPR has been used to investigate the mechanism of enzymes like glutamate mutase. nih.gov When the enzyme reacts with a substrate analog like 2-thiolglutarate, it generates radical species that can be trapped and characterized by EPR. nih.gov The EPR spectrum provides information about the electronic structure and environment of the radical, allowing researchers to deduce its identity and its proximity to other paramagnetic centers, such as the cobalt ion in coenzyme B12. nih.gov

Spin trapping is a common technique used in EPR to study short-lived radicals. mdpi.comnih.govacs.org A spin trap molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. acs.org The hyperfine splitting constants of the resulting EPR spectrum can help to identify the original radical. acs.org For example, DMPO (5,5-dimethyl-1-pyrroline N-oxide) is a widely used spin trap for detecting thiyl radicals. nih.govacs.org

EPR has also been instrumental in demonstrating the formation of thiyl radicals in various biological and chemical systems, including their involvement in ribonucleotide reduction and in reactions with reactive oxygen species. acs.orgpnas.org

Methodologies for Assessing Cellular and Extracellular Thiol Redox Status

The ratio of reduced to oxidized thiols, particularly the glutathione/glutathione disulfide (GSH/GSSG) and cysteine/cystine (Cys/CySS) couples, is a critical indicator of the cellular and extracellular redox environment. pnas.orgmdpi.comjove.com Disruptions in this redox balance are associated with numerous pathological conditions.

Several methods have been developed to assess the thiol redox status:

Chromatographic and Mass Spectrometric Methods: As discussed previously, HPLC with electrochemical detection and LC-MS/MS are powerful tools for the direct quantification of both reduced and oxidized forms of thiols, allowing for the calculation of their respective redox potentials. pnas.organtecscientific.commdpi.com

Redox-Sensitive Fluorescent Probes: Genetically encoded redox-sensitive fluorescent proteins, such as roGFP (redox-sensitive green fluorescent protein), have emerged as powerful tools for real-time monitoring of the thiol redox status within specific subcellular compartments of living cells. jove.com RoGFP contains cysteine residues that can form a disulfide bond, altering its fluorescent properties. The ratio of fluorescence emission at two different excitation wavelengths provides a ratiometric readout of the local redox environment. jove.com

Redox Proteomics: These methods involve the differential labeling of reduced and oxidized protein thiols, followed by separation and identification by mass spectrometry. pnas.orgmdpi.com This approach provides a global picture of the protein thiol redox state and can identify specific proteins that are targets of oxidative modification. pnas.org

Redox Clamp: This experimental approach allows for the controlled manipulation of the extracellular thiol/disulfide redox potential to study its effects on cellular signaling pathways. nih.gov By varying the concentrations of thiols and their corresponding disulfides, researchers can investigate how changes in the extracellular redox environment influence processes like cell proliferation and inflammation. nih.gov

Electrochemical Methods: Potentiometric measurements using specific electrodes can be employed to determine the redox potential of biological fluids. acs.org These methods can provide kinetic information about intracellular and extracellular redox reactions. acs.org

These diverse methodologies provide a comprehensive toolkit for investigating the complex role of glutamate-containing thiols and their redox state in health and disease.

Advanced Research Techniques and Synthetic Approaches Involving Glutamate Containing Thiols

Site-Specific Chemical Modification of Peptides and Proteins with Thiol-Containing Glutamate (B1630785) Derivatives

The ability to introduce specific chemical modifications into peptides and proteins is crucial for understanding their function and for creating novel biomaterials. Thiol-containing glutamate derivatives have emerged as versatile tools in this endeavor, allowing for targeted alterations that can elucidate biological pathways and generate molecules with new properties.

Thiol-thioester exchange reactions have been established as a key strategy for the site-specific modification of peptides. acs.orgacs.org This method involves the reaction between a cysteine residue within a peptide and a synthetic α-thioester of glutamic acid. acs.orgresearchgate.net The process initiates with an intermolecular thiol-thioester exchange, which results in the formation of a transient thioester intermediate. acs.org This is followed by an intramolecular S-to-N acyl shift, ultimately yielding a native peptide bond. acs.org A notable application of this is the formation of an S-glutamylated intermediate, which can serve as a substrate for glutamate elimination domains (EDs). acs.orgresearchgate.net This non-enzymatic approach provides access to diverse substrates for these enzymes, overcoming the limitations of relying on upstream enzymatic synthesis. acs.org The reaction's efficiency can be influenced by pH, with a net reaction occurring when the incoming and departing thiols have different pKa values. hereon.de

A specific example involves the chemical synthesis of S-α,L-glutamyl 4-chlorobenzyl thiol (lGlu-CBT), an α-thioester of glutamic acid. acs.org This compound reacts with a cysteine-containing peptide to form a Cys(SGlu) intermediate, which can then be studied as a substrate for enzymes like LazF, a model glutamate elimination domain. acs.org

Building upon thiol-thioester exchange, non-enzymatic methods for S/O-glutamylation have been developed to further probe the activity of glutamate-modifying enzymes. acs.orgresearchgate.netchemrxiv.orgacs.org These strategies provide direct, non-enzymatic access to a variety of substrates for glutamate elimination domains (EDs). chemrxiv.org One key development is the ability to access native O-glutamylated substrates from S-glutamylated peptides through a site-specific S-to-O acyl transfer reaction. acs.orgresearchgate.net This process involves treating a peptide containing a reactive Ser-Xaa-Cys motif with a glutamate thioester. chemrxiv.org An initial Cys(S-acyl) intermediate is formed, which then undergoes a spontaneous S-to-O acyl transfer to yield the Ser(O-acyl) product. chemrxiv.org

This chemical approach bypasses the need for the enzymatic machinery typically required for glutamylation, such as the GluRS/tRNA/GD system, allowing for direct investigation of EDs. researchgate.net These methods have been instrumental in revealing the substrate promiscuity of EDs, showing they can act on substrates with varied amino acid sequences. chemrxiv.orgacs.org

Reaction Description Key Reagents/Motifs Application Reference
S-EliminationA thiol-thioester exchange between a Cys-containing peptide and a glutamate α-thioester to form an S-glutamylated intermediate.Cysteine, S-α,L-glutamyl 4-chlorobenzyl thiol (lGlu-CBT)Substrate for Glutamate Elimination Domains (EDs) acs.org
O-EliminationA site-selective S-to-O acyl shift from a Cys(SGlu) intermediate to a serine residue, forming a native Ser(OGlu) substrate.Ser-Xaa-Cys motif, Glutamate thioesterPreparation of native ED substrates acs.orgchemrxiv.org

Thiol-X chemistry, a group of reactions involving a thiol and another functional group (the "X"), has become a powerful tool for modifying polypeptides and polymers. mpg.deresearchgate.net These reactions, which include thiol-ene, thiol-yne, and thiol-Michael additions, are valued for their high efficiency, selectivity, and mild reaction conditions, often qualifying them as "click chemistry". mpg.de While the use of the natural thiol-containing amino acid cysteine is well-established for peptide modification, Thiol-X chemistry extends these capabilities to synthetic polypeptides and other polymers. mpg.defrontiersin.org

These methods allow for the post-synthesis modification of polypeptide backbones, enabling the introduction of a wide array of functionalities. mpg.de For instance, thiol-yne chemistry allows for the double addition of a functional thiol, significantly impacting polymer properties. mpg.de While direct examples involving glutamate-thiol specific reagents in this broad category are emerging, the principles of Thiol-X chemistry provide a framework for the future development of advanced biomaterials derived from glutamate-containing monomers and polymers. mpg.deescholarship.org

Enzyme Engineering for Modified Ligation Activities (e.g., Thio-Glycoligases)

Enzyme engineering has been pivotal in creating novel biocatalysts with tailored functions. nih.gov One significant achievement in this area is the development of thioglycoligases from retaining glycosidases through mutagenesis. oup.comresearchgate.net Thioglycoligases are engineered enzymes capable of synthesizing thioglycosides by catalyzing glycosyl transfer from an activated donor to a thio sugar acceptor. oup.com This is typically achieved by mutating the acid-base catalyst residue in the active site of a retaining glycosidase, for example, changing glutamic acid to a non-catalytic residue like alanine. oup.comresearchgate.net

These engineered enzymes, such as variants of Agrobacterium sp. β-glucosidase (Abg), have shown effectiveness in chemo-enzymatic synthesis. oup.com The process involves the enzyme facilitating the transfer of a sugar moiety to a thio-sugar acceptor, a reaction that they can perform more efficiently than with standard hydroxyl-containing acceptors. researchgate.net The development of screening methods, such as those using glycosyl azides as donor sugars, has enabled the directed evolution of these enzymes to identify variants with improved catalytic activity. oup.com While these enzymes are primarily used for glycosidic bond formation, the principles of engineering ligase activity could be applied to develop novel enzymes for the specific ligation of glutamate-thiol containing molecules. nih.govnih.gov

Computational Approaches: Homology Modeling and Molecular Docking in Enzyme Characterization

Computational methods like homology modeling and molecular docking are indispensable tools for characterizing enzymes, especially when experimental structures are unavailable. nih.govbioinformation.netresearchgate.net Homology modeling constructs a three-dimensional model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the template). researchgate.netresearchgate.net This technique is critical for understanding the structure of enzymes like the human cystine/glutamate antiporter (system xc-), where models have been built using bacterial transporter structures as templates. nih.gov

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for studying enzyme-substrate interactions. For example, docking studies have been used to investigate the affinity of L-asparaginase for its substrate L-asparagine versus the off-target L-glutamine, with the goal of engineering mutants with reduced side effects. nih.gov Similarly, these methods have been applied to understand the interaction of inhibitors, such as thiol-containing compounds like L-cysteine, with enzymes like heme peroxidase. researchgate.net For enzymes that process glutamate-containing thiols, homology modeling can provide a structural framework, while molecular docking can elucidate the specific interactions within the active site that govern substrate recognition and catalysis. researchgate.netnih.gov

Technique Description Application in Glutamate-Thiol Research Reference
Homology ModelingPredicts the 3D structure of a protein based on a known template structure of a homologous protein.Generating structural models of enzymes that bind or modify glutamate-containing thiols, such as the cystine/glutamate antiporter. researchgate.netnih.gov
Molecular DockingPredicts the binding orientation and affinity of a ligand to a protein's active site.Characterizing the interaction between glutamate-thiol substrates/inhibitors and their target enzymes to guide enzyme engineering. nih.govresearchgate.net

Semi-Enzymatic Methods for Modulating Protein Folding via Thiol Interactions

Protein folding, particularly oxidative folding involving disulfide bond formation, can be modulated by a combination of enzymatic and chemical approaches. nih.gov Semi-enzymatic methods utilize synthetic molecules that mimic the function of folding-assisting enzymes like protein disulfide isomerases (PDIs). nih.govresearchgate.net These synthetic folding promoters often contain thiol groups, as the thiolate anion is a reactive species in disulfide bond isomerization. nih.gov

Research has shown that synthetic thiols can promote oxidative protein folding. nih.govresearchgate.net For instance, while glutathione (B108866) (GSH) itself is a folding promoter, modifications to its structure, such as replacing the glutamate residue, can significantly alter its effectiveness. nih.gov Inspired by natural systems, researchers have developed synthetic N-methylated heteroaromatic thiols that act as highly efficient folding promoters. nih.govresearchgate.netrsc.org These molecules can enhance both the rate of disulfide bond formation and the shuffling of incorrect disulfide bonds. nih.gov The principles learned from these systems, particularly the role of the chemical environment of the thiol group in modulating its reactivity, are directly applicable to understanding and designing systems where glutamate-containing thiols might play a role in protein folding or stabilization. nih.govresearchgate.net

Future Directions and Emerging Research Avenues in Glutamate Thiol Biology

Comprehensive Understanding of Regulatory Networks Beyond Established Mechanisms

The synthesis of glutathione (B108866) is tightly controlled, primarily at the level of glutamate-cysteine ligase (GCL), the rate-limiting enzyme. wikipedia.orgnih.gov While redox control via intramolecular disulfide bonds is a well-established regulatory mechanism, particularly in plants, future research will focus on unraveling more complex and interconnected regulatory networks. nih.govnih.gov

A major avenue of future research lies in the detailed exploration of transcriptional regulation. Key transcription factors such as Nrf2, Activator protein-1 (AP-1), and Nuclear Factor kappa B (NF-κB) are known to induce the expression of GCL and glutathione synthetase (GS) in response to oxidative stress. nih.govresearchgate.net Studies have shown that environmental toxicants like arsenite can transcriptionally upregulate multiple components of the GSH synthetic pathway. mdpi.comnih.gov Future work will need to dissect the specific signaling cascades that activate these transcription factors and how they are integrated with other cellular stress responses. The role of the ubiquitin E3 ligase-Keap1 complex as a redox sensor that regulates Nrf2 activity provides a model for such integrated control. mdpi.com

Post-translational modifications (PTMs) of GCL subunits beyond the established redox-sensitive cysteine residues represent another critical area for future investigation. ontosight.aircsb.org Phosphorylation, ubiquitination, and modification by aldehydes like 4-hydroxy-2-nonenal (4-HNE) have been shown to affect GCL activity and holoenzyme formation. wikipedia.orgontosight.ainih.gov For example, 4-HNE can directly modify specific cysteine residues on both the catalytic (GCLC) and modifier (GCLM) subunits, leading to a decrease in GCL holoenzyme activity. nih.gov A comprehensive mapping of these PTM sites and an understanding of the conditions under which they occur will provide a more nuanced picture of GCL regulation.

Furthermore, the interplay between glutathione synthesis and other metabolic pathways is an emerging area of interest. elifesciences.org Glutamine catabolism, for instance, provides the precursor glutamate (B1630785) for GSH synthesis, directly linking cellular nutrient status to redox homeostasis. elifesciences.org The regulation of substrate availability, particularly the transport of cysteine into the cell via transporters like EAAC1, is also a critical control point that is itself subject to regulation by interacting proteins such as GTRAP3-18. jst.go.jp Future studies will likely uncover more instances of metabolic and signaling pathway integration that fine-tune the production of glutamate thiols in response to specific physiological demands.

Table 2: Regulatory Mechanisms of Glutamate-Cysteine Ligase (GCL) Activity

Regulatory MechanismKey Factors/ModificationsEffect on GCL/GSH Synthesis
Transcriptional Regulation Nrf2/ARE, AP-1, NF-κBInduction of GCLC and GCLM gene expression, increasing synthesis capacity. nih.govresearchgate.net
Feedback Inhibition Glutathione (GSH)Allosteric inhibition of GCL activity, providing a direct product-based control. wikipedia.org
Redox Control Reversible disulfide bond formation (intramolecular in plants, intermolecular in mammals)Oxidizing conditions activate the enzyme, while reducing conditions are inhibitory. nih.govnih.gov
Post-Translational Modifications Phosphorylation, Ubiquitination, 4-HNE adductionCan increase or decrease enzymatic activity and holoenzyme stability. nih.govontosight.ainih.gov
Substrate Availability Cysteine transport (e.g., via EAAC1), Glutamate from glutamine catabolismCysteine is often the rate-limiting substrate; its availability is a key determinant of the synthesis rate. wikipedia.orgelifesciences.orgjst.go.jp
Holoenzyme Formation Association of catalytic (GCLC) and modifier (GCLM) subunitsThe GCLM subunit enhances the catalytic efficiency and alters the regulatory properties of the GCLC subunit. nih.gov

Exploring Specific Glutamate Thiol Functions in Unique Biological Contexts and Extreme Environments

Organisms thriving in extreme environments, known as extremophiles, possess unique biochemical adaptations. The study of glutamate thiols in these organisms is a promising frontier for discovering novel biological functions and stress-response strategies.

While glutathione is largely absent in the domain of Archaea, research indicates that some haloarchaea accumulate γ-glutamylcysteine (γ-GC), the immediate precursor to GSH. asm.orgnih.gov This suggests that γ-GC itself may serve a primary protective role in these organisms. In contrast, in many thermophilic archaea and bacteria, coenzyme A (CoA), which contains a thiol group but is not derived from glutamate in the same way, appears to function as the major LMW thiol, exhibiting greater stability at high temperatures than glutathione. nih.govoup.com The observation that glutamate dehydrogenase (GdhA) is crucial for high-temperature adaptation in bacteria like Streptococcus pneumoniae further points to the central role of glutamate metabolism in thermal stress tolerance. asm.org Future research should focus on elucidating the specific functions of these alternative thiols and the enzymes that regulate their redox state in extremophiles.

Halophiles, which live in high-salt environments, have evolved proteins with an increased number of acidic amino acid residues, such as glutamate and aspartate, on their surfaces. nih.govmdpi.com This adaptation helps to maintain protein hydration and prevent aggregation and precipitation in hypersaline conditions. nih.govmdpi.com While this is a general protein adaptation, it highlights the importance of glutamate's chemical properties in extremophile survival. The potential interplay between this surface charge adaptation and the intracellular thiol pool is an unexplored area.

The functions of glutamate thiols in specific biological contexts, such as host-pathogen interactions, are also an active area of research. For example, some microbes can utilize host-derived glutathione as a nutrient source or as a substrate for producing secondary metabolites that influence virulence. nih.gov Understanding how the thiol balance of both the host and the pathogen shifts during infection could reveal new therapeutic targets.

Table 3: Glutamate and Thiol Adaptations in Extremophiles

Extremophile TypeOrganism ExampleAdaptation Related to Glutamate/ThiolsFunctional Implication
Halophiles HaloarchaeaAccumulation of γ-glutamylcysteine (γ-GC); increased glutamate/aspartate on protein surfaces. asm.orgmdpi.comγ-GC may act as a primary thiol buffer. Surface charges maintain protein solubility and function in high salt. nih.govasm.org
Thermophiles Pyrococcus furiosus (Archaea)Utilization of Coenzyme A (CoA) as the major LMW thiol instead of GSH. nih.govoup.comCoA is more stable at high temperatures, providing redox buffering and protection against oxidative stress. oup.com
Thermophiles Streptococcus pneumoniae (Bacteria)Requirement of Glutamate Dehydrogenase (GdhA) for growth at high temperatures. asm.orgLinks glutamate metabolism to central energy pathways, essential for thermal adaptation. asm.org
Acidophiles/Alkaliphiles Thermoplasma acidophilum, Bacillus speciesAltered amino acid composition in proteins, including glutamate, to maintain stability at extreme pH. frontiersin.orgnih.govEnsures protein structure and function are maintained in highly acidic or alkaline environments.

Development of Advanced Probes and Imaging Techniques for Real-time Thiol Dynamics

A comprehensive understanding of the roles of glutamate thiols requires the ability to observe their concentration, redox state, and localization in real-time within living cells. The development of advanced molecular probes and imaging techniques is central to achieving this goal.

Significant progress has been made in creating fluorescent probes for the specific detection of glutathione. rsc.orgacs.orgacs.orgthno.org Future efforts will focus on enhancing these probes for greater sensitivity, selectivity, and applicability in complex biological systems. A key objective is the development of probes that operate in the near-infrared (NIR) window (NIR-I and NIR-II), which allows for deeper tissue penetration and reduced autofluorescence, making them suitable for in vivo imaging in animal models. rsc.orgacs.org Two-photon microscopy, combined with specifically designed two-photon fluorescent probes, offers the advantage of high-resolution imaging deep within tissues with reduced phototoxicity. acs.orgthno.org Another important direction is the design of ratiometric and reversible probes, which can provide quantitative measurements of thiol concentrations and monitor dynamic changes in both directions. researchgate.net

Beyond chemical probes, genetically encoded biosensors have emerged as powerful tools for real-time imaging of the redox potential of specific thiol pools. mdpi.comnih.gov Redox-sensitive green fluorescent proteins (roGFPs) have been fused to enzymes like glutaredoxin (for GSH), bacilliredoxin (for BSH), and mycoredoxin (for MSH) to create specific biosensors (Grx-roGFP, Brx-roGFP2, and Mrx1-roGFP2, respectively). mdpi.comnih.govfrontiersin.orgorcid.org These biosensors allow for dynamic, ratiometric measurements of the thiol-disulfide balance within specific cellular compartments. Future advancements will likely involve the creation of biosensors for other novel thiols and the refinement of existing sensors for faster response times and improved stability, enabling the study of rapid redox signaling events. nih.gov

The ultimate goal is to move towards non-invasive, real-time imaging of thiol metabolism in vivo. Techniques like chemiluminescence imaging, using bioorthogonally activated probes, and advanced MRI-based methods, such as chemical exchange saturation transfer (CEST) imaging weighted for GSH-thiol, are emerging as promising modalities. researchgate.netacs.org These technologies could revolutionize the study of diseases associated with altered thiol metabolism by enabling the visualization of these processes in whole organisms, including humans. researchgate.netacs.org

Table 4: Advanced Probes and Techniques for Imaging Glutamate Thiols

Technique/Probe TypePrinciple of OperationAdvantagesFuture Directions
Near-Infrared (NIR) Fluorescent Probes Chemical probes with excitation/emission in the NIR spectrum (700-1700 nm). rsc.orgacs.orgDeep tissue penetration, low autofluorescence, suitable for in vivo animal imaging. rsc.orgacs.orgDevelopment of NIR-II probes, improved quantum yields, and targeting capabilities for specific organelles or tissues.
Two-Photon Fluorescent Probes Probes excited by the simultaneous absorption of two lower-energy photons. acs.orgthno.orgHigh spatial resolution, deep tissue imaging, reduced phototoxicity and photobleaching. acs.orgCreation of probes for novel thiols, ratiometric sensing, and application in clinical diagnostics (e.g., surgical guidance). acs.org
Genetically Encoded Biosensors (e.g., roGFP-based) Fusion of a redox-sensitive fluorescent protein with a specific oxidoreductase (e.g., glutaredoxin). mdpi.comnih.govReal-time, ratiometric measurement of specific thiol redox potentials in living cells and organelles. nih.govDevelopment of sensors for a wider range of novel thiols, improving response kinetics and dynamic range. mdpi.com
Chemiluminescence Probes Probes that emit light upon a specific chemical reaction, often triggered by bioorthogonal activation. researchgate.netHigh signal-to-noise ratio (no excitation light needed), high sensitivity for in vivo imaging. researchgate.netDesigning probes with higher specificity, brightness, and applicability to a wider range of biological targets.
MRI-based CEST Imaging Magnetic Resonance Imaging technique sensitive to the chemical exchange of protons between a solute (like GSH-thiol) and water. acs.orgNon-invasive, whole-body imaging without depth limitation, no ionizing radiation. acs.orgImproving specificity for GSH-thiol over other metabolites and achieving precise quantification of ROS-related changes. acs.org

Q & A

Basic Research Questions

Q. What are the standard methodological approaches for quantifying glutamate thiol groups in proteins, and how do their sensitivities compare?

  • Methodology :

  • Ellman’s Reagent (DTNB) : Measures free thiols via colorimetric detection of TNB²⁻ at 412 nm. Sensitivity: ~0.1–10 mM .
  • Fluorometric Assays : Use probes like monobromobimane (mBBr) or kits (e.g., Measure-IT™ Thiol Assay), offering higher sensitivity (0.05–5 μM) and compatibility with cellular systems .
  • HPLC-Based Methods : Coupled with pre-column derivatization (e.g., N-ethylmaleimide) for precise quantification of oxidized vs. reduced thiols .
    • Key Considerations : Validate assays with positive/negative controls (e.g., β-mercaptoethanol for free thiols; N-ethylmaleimide for blocking).

Q. How do environmental factors (pH, temperature) influence thiol reactivity in glutamate-containing systems?

  • Experimental Design :

  • Use buffered solutions (pH 6.0–8.0) to mimic physiological conditions.
  • Monitor thiol-disulfide exchange kinetics via stopped-flow spectroscopy or NMR .
  • Assess temperature effects using Arrhenius plots to determine activation energies for oxidation .

Q. What are the limitations of conventional thiol probes in distinguishing between protein-bound and free glutamate thiols?

  • Challenges :

  • Probes like mBBr may label non-specific thiols (e.g., glutathione).
  • Use size-exclusion chromatography or SDS-PAGE to isolate protein-specific thiols post-labeling .
    • Solutions : Employ site-directed mutagenesis to create cysteine-free protein variants as controls .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on thiol oxidation pathways derived from computational models vs. experimental observations?

  • Case Study :

  • Computational Models : Ab initio calculations (e.g., DFT) predict superoxide radical (O₂•⁻) as a primary oxidant via proton-coupled electron transfer .
  • Experimental Data : In vivo studies suggest H₂O₂ or transition metals (Fe³⁺/Cu²⁺) dominate oxidation due to cellular compartmentalization .
    • Resolution Strategy :
  • Compare reaction rates in vitro (controlled O₂•⁻ systems) vs. in cellulo (using ROS scavengers like catalase/SOD) .
  • Apply kinetic isotope effects (KIEs) to identify rate-determining steps .

Q. What experimental designs are optimal for studying the pro-oxidant effects of glutamate thiols in cancer microenvironments?

  • Approach :

  • Use cancer cell lines (e.g., HepG2) with silenced gamma-glutamyltransferase (GGT) to isolate thiol-specific redox effects .
  • Measure extracellular cysteinyl-glycine (a GGT product) via LC-MS and correlate with Fe³⁺ reduction rates and ROS production .
    • Data Interpretation :
  • Link thiol pKa shifts (due to glutamate removal) to metal-binding affinity via UV-Vis spectroscopy .

Q. How can researchers validate the role of glutamate thiols in enzyme mechanisms (e.g., glutamate decarboxylase) using structural and kinetic data?

  • Methodology :

  • Structural Analysis : X-ray crystallography or cryo-EM to map thiol interactions in active sites .
  • Kinetic Profiling : Compare wild-type and Cys-to-Ser mutants using stopped-flow assays to quantify catalytic efficiency (kcat/Km) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between fluorometric and colorimetric thiol quantification results?

  • Root Causes :

  • Fluorescence quenching by sample components (e.g., heme groups).
  • Cross-reactivity of probes with non-target thiols .
    • Solutions :
  • Normalize data to protein concentration (Bradford assay).
  • Use orthogonal methods (e.g., HPLC) for validation .

Tables for Method Comparison

Table 1 : Sensitivity and Limitations of Thiol Detection Methods

MethodSensitivityLimitationsKey References
Ellman’s Reagent0.1–10 mMLow sensitivity; interference by amines
Fluorometric (mBBr)0.05–5 μMNon-specific labeling
HPLC-Derivatization1–100 nMTime-intensive; requires expertise

Table 2 : Computational vs. Experimental Approaches for Thiol Oxidation Studies

ApproachAdvantagesLimitationsReferences
Ab Initio CalculationsPredicts reaction pathwaysAssumes idealized conditions
In Vitro KineticsMeasures real-time ratesExcludes cellular complexity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.